3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring structure
Preparation Methods
The synthesis of 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves multistep organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for oxidation and reduction reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neurotoxic effects and interactions with acetylcholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Similar compounds include other thiazolidine derivatives and bromophenyl compounds. What sets 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of a thiazolidine ring with a bromophenyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H12BrN3O4S2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-[2-(4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)anilino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H12BrN3O4S2/c15-8-1-3-9(4-2-8)17(12-11(20)16-13(21)24-12)5-6-18-10(19)7-23-14(18)22/h1-4,12H,5-7H2,(H,16,20,21) |
InChI Key |
SNBNDNIDZZXGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN(C2C(=O)NC(=O)S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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